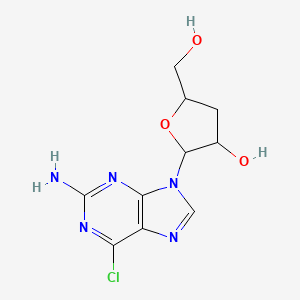![molecular formula C7H6BrN3 B12096572 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, with a bromine atom at the 5th position and a methyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under specific conditions
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a suitable aryl halide under catalytic conditions, often using palladium catalysts.
Cycloaddition Reactions: Another approach is the cycloaddition of suitable precursors to form the pyridazine ring, followed by functionalization to introduce the bromine and methyl groups.
Industrial Production Methods: Industrial production typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization and Annulation: It can undergo further cyclization or annulation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Antimicrobial Agents: Exhibits potential antimicrobial activity, making it a candidate for drug development.
Kinase Inhibitors: Some derivatives show activity as kinase inhibitors, which are important in cancer treatment.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action of 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects.
類似化合物との比較
5-bromo-3-methyl-7H-pyrrolo[2,3-b]pyridazine: A closely related compound with a different ring fusion pattern.
3-methyl-7H-pyrrolo[2,3-c]pyridazine: Lacks the bromine atom, offering different reactivity and applications.
5-chloro-3-methyl-7H-pyrrolo[2,3-c]pyridazine: Similar structure with chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the methyl group affects the compound’s steric and electronic properties.
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)3-9-7(5)11-10-4/h2-3H,1H3,(H,9,11) |
InChIキー |
RCHDIAXTEAWVMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC=C2Br)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)





![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)


